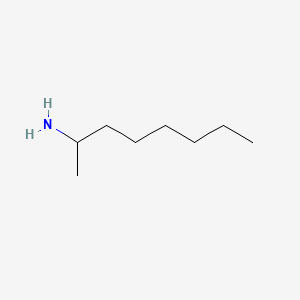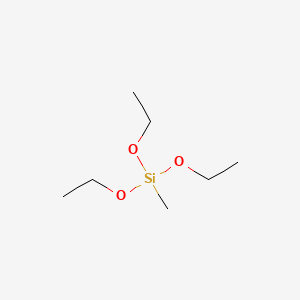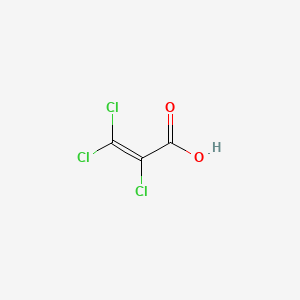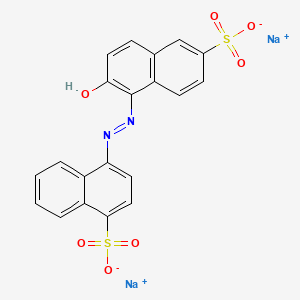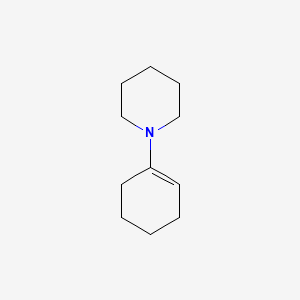
Piperidin-3-one
Overview
Description
Piperidin-3-one, also known as 3-Piperidinone, is a versatile synthetic building block used in various pharmaceutical preparations . It is used as a reactant in the preparation of quinolines and quinazolines for the treatment of benign prostatic hyperplasia . Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol.
Synthesis Analysis
This compound is synthesized through various methods. One of the methods involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another method involves the synthesis of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one using commercially available 2-chloroquinoline as a starting material, through nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination reactions .Molecular Structure Analysis
This compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Scientific Research Applications
HIV Treatment Research :
- Piperidin-3-one derivatives, such as SCH 351125, are being explored for their potential in treating HIV infection. SCH 351125, a CCR5 antagonist, has shown potent activity against RANTES binding and effectively blocks viral entry, demonstrating antiviral potency against a panel of primary HIV-1 viral isolates (Palani et al., 2001).
Antimicrobial Properties :
- Piperidine, formed from cadaverine, has shown effectiveness against enteric pathogens such as Salmonella typhimurium. It prevents bacterial invasion of intestinal epithelium and increases survival rates in infected mice, suggesting its potential in antimicrobial treatment strategies (Köhler et al., 2002).
Anti-inflammatory Applications :
- Novel piperidine compounds, like DTCM-glutarimide, are being studied for their anti-inflammatory properties. They show inhibition of macrophage activation and suppression of graft rejection, making them potential candidates for anti-inflammatory agents (Takeiri et al., 2011).
Cancer Research :
- Piperidine and its derivatives, such as piperine, are being investigated for their anticancer properties. They have shown potential against various types of cancers, including breast, prostate, and colon cancers, by regulating crucial signaling pathways and inhibiting cell migration and survivability of cancer cells (Mitra et al., 2022).
Neurological Applications :
- Piperidine-based compounds, like JNJ-5207852, have been evaluated for their wake-promoting actions. Acting as H3 receptor antagonists, they affect sleep patterns in animal models, indicating potential applications in treating sleep disorders (Barbier et al., 2004).
Synthesis and Chemical Applications :
- This compound derivatives are crucial in medicinal chemistry and drug discovery. Their straightforward synthesis from commercially available compounds highlights their importance as building blocks in various chemical and pharmacological applications (Košak et al., 2014).
Safety and Hazards
Future Directions
Piperidine derivatives, including Piperidin-3-one, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, this compound and its derivatives can be considered as potential future directions in the field of drug discovery .
Mechanism of Action
Target of Action
Piperidin-3-one is a derivative of the piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This compound and its derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities They are known to interact with their targets, leading to changes that result in their therapeutic effects
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have multiple molecular and cellular effects
properties
IUPAC Name |
piperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USISRUCGEISZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275059 | |
| Record name | piperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50717-82-3 | |
| Record name | piperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






